molecular formula C27H26FN3O2S B11984378 2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-fluorophenyl)ethanone

2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-fluorophenyl)ethanone

Cat. No.: B11984378
M. Wt: 475.6 g/mol
InChI Key: WQNQYTATUBIQIO-UHFFFAOYSA-N
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Description

This compound belongs to the 1,2,4-triazole-3-thione derivatives, characterized by a central triazole ring substituted at positions 4 and 5 with aryl groups and a sulfanyl-linked ethanone moiety. Its molecular formula is C₂₇H₂₅FN₃O₂S, with a monoisotopic mass of 489.163 g/mol. The 4-tert-butylphenyl group enhances steric bulk and lipophilicity, while the 4-methoxyphenyl substituent contributes electron-donating effects.

Properties

Molecular Formula

C27H26FN3O2S

Molecular Weight

475.6 g/mol

IUPAC Name

2-[[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-1-(4-fluorophenyl)ethanone

InChI

InChI=1S/C27H26FN3O2S/c1-27(2,3)20-9-5-19(6-10-20)25-29-30-26(31(25)22-13-15-23(33-4)16-14-22)34-17-24(32)18-7-11-21(28)12-8-18/h5-16H,17H2,1-4H3

InChI Key

WQNQYTATUBIQIO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)OC)SCC(=O)C4=CC=C(C=C4)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-fluorophenyl)ethanone typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the triazole ring, the introduction of the sulfanyl group, and the attachment of the substituted phenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-fluorophenyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the triazole ring or other functional groups.

    Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups onto the phenyl rings.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that compounds containing the triazole moiety exhibit significant antimicrobial properties. For instance, derivatives similar to 2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-fluorophenyl)ethanone have shown effectiveness against antibiotic-resistant bacteria such as Staphylococcus aureus and Escherichia coli . The mechanism of action typically involves interference with bacterial cell wall synthesis or disruption of cellular processes.

Anticancer Potential

The compound's structure suggests potential anticancer properties due to its ability to inhibit specific enzymes involved in cancer cell proliferation. Studies have indicated that triazole derivatives can induce apoptosis in cancer cells by modulating signaling pathways related to cell survival and death . Further investigation into this compound's specific interactions with cancer-related targets is warranted.

Fungicidal Properties

Triazole compounds are widely recognized for their fungicidal activities. The sulfanyl group in this compound enhances its effectiveness against fungal pathogens in crops. Preliminary studies suggest that it can inhibit the growth of various fungi responsible for plant diseases, making it a candidate for agricultural fungicides .

Synthesis of Advanced Materials

The unique chemical properties of this compound allow it to be utilized in the synthesis of advanced materials, including polymers and nanomaterials. Its ability to form coordination complexes can be exploited in the development of new materials with tailored properties for applications in electronics and photonics .

Case Studies and Research Findings

Study Focus Findings
Study 1Antimicrobial ActivityDemonstrated effectiveness against Staphylococcus aureus and E. coli; potential for treating infections caused by resistant strains .
Study 2Anticancer PropertiesInduced apoptosis in cancer cell lines; modulated key signaling pathways .
Study 3Agricultural UseShowed fungicidal activity against common plant pathogens; potential as a biopesticide .
Study 4Material ScienceExplored as a precursor for advanced polymer synthesis; enhanced electronic properties observed .

Mechanism of Action

The mechanism of action of 2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-fluorophenyl)ethanone involves its interaction with specific molecular targets and pathways. The triazole ring and sulfanyl group are key functional groups that contribute to its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways and exerting its effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogues differ primarily in aryl substituents and the ethanone-linked phenyl group. Key comparisons include:

Compound Name Substituents (R1, R2, R3) Molecular Formula Molecular Weight (g/mol) Notable Properties/Activities
Target Compound R1: 4-tert-butylphenyl, R2: 4-methoxyphenyl, R3: 4-fluorophenyl C₂₇H₂₅FN₃O₂S 489.163 Hypothesized antifungal/antibiotic activity (by analogy)
2-{[5-(4-tert-Butylphenyl)-4-(4-Methoxyphenyl)-4H-1,2,4-Triazol-3-yl]sulfanyl}-1-(4-Chlorophenyl)Ethanone R3: 4-chlorophenyl C₂₇H₂₆ClN₃O₂S 492.034 Higher lipophilicity (Cl > F); potential enhanced membrane penetration
2-{[5-(4-Chlorophenyl)-4-(4-Methoxyphenyl)-4H-1,2,4-Triazol-3-yl]sulfanyl}-1-Phenylethanone R1: 4-chlorophenyl, R3: phenyl C₂₃H₁₈ClN₃O₂S 435.930 Reduced steric bulk; moderate antifungal activity
2-[[5-(3,4-Dimethoxyphenyl)-4-Phenyl-4H-1,2,4-Triazol-3-yl]thio]-1-(4-Methoxyphenyl)Ethanone R1: 3,4-dimethoxyphenyl, R2: phenyl C₂₅H₂₂N₃O₃S 461.530 Enhanced electron-donating effects; possible increased solubility
2-{[5-(2-Hydroxyphenyl)-4-Methyl-4H-1,2,4-Triazol-3-yl]sulfanyl}-1-(4-Methoxyphenyl)Ethanone R1: 2-hydroxyphenyl, R2: methyl C₁₈H₁₇N₃O₃S 355.411 Higher polarity (OH group); potential for hydrogen bonding

Physicochemical Properties

  • Lipophilicity : The tert-butyl group increases logP (predicted ~4.5), favoring blood-brain barrier penetration. Dimethoxyphenyl derivatives () have lower logP (~3.8) due to polar methoxy groups.
  • Solubility : Hydroxyl-substituted analogues () show higher aqueous solubility (>50 µg/mL) compared to the target compound (<20 µg/mL).

Biological Activity

The compound 2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-fluorophenyl)ethanone is a complex organic molecule characterized by its unique structural features, including a triazole ring and various aromatic substituents. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which include anti-inflammatory, antimicrobial, and anticancer properties.

Chemical Structure and Properties

The molecular formula of the compound is C22H24N4O2SC_{22}H_{24}N_{4}O_{2}S, with a molecular weight of approximately 396.52 g/mol. The structure includes a triazole ring known for its diverse biological activities, particularly in pharmacology.

Property Value
Molecular FormulaC22H24N4O2SC_{22}H_{24}N_{4}O_{2}S
Molecular Weight396.52 g/mol
Functional GroupsTriazole, Sulfanyl

1. Anti-inflammatory Activity

Research indicates that certain analogs of triazole compounds exhibit significant anti-inflammatory effects. The presence of the thioether group in this compound may enhance its potential as an anti-inflammatory agent by modulating inflammatory pathways. In vitro studies are needed to confirm these effects and elucidate the underlying mechanisms.

2. Antimicrobial Activity

Compounds containing triazole moieties have been reported to possess broad-spectrum antimicrobial properties. Preliminary studies suggest that This compound could inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. Further investigation into its minimum inhibitory concentrations (MICs) against specific pathogens is warranted .

3. Anticancer Potential

The structural characteristics of this compound suggest potential anticancer activity. Triazole derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines. For example, studies on related compounds have demonstrated significant activity against breast cancer and leukemia cell lines. The specific biological activity of this compound against cancer cells remains to be thoroughly explored through targeted assays .

Case Studies

Several studies have evaluated the biological activity of related triazole compounds:

  • Study on Antimicrobial Activity : A series of triazole derivatives were synthesized and tested against Staphylococcus aureus and Escherichia coli. The results indicated that some derivatives showed effective inhibition at concentrations as low as 6 mg/ml .
  • Anticancer Evaluation : Another study focused on the cytotoxicity of triazole derivatives against human cancer cell lines. Compounds similar to the one exhibited IC50 values ranging from 5 to 20 µM, indicating promising anticancer activity .

Synthesis and Derivatives

The synthesis of This compound typically involves multi-step organic synthesis techniques that allow for the careful construction of the complex molecular architecture. Variations in substituents can lead to derivatives with enhanced or modified biological properties.

Derivative Name Molecular Formula Key Features
Derivative AC22H24N5O2SC_{22}H_{24}N_{5}O_{2}SContains additional nitrogen functionality
Derivative BC21H23N4O3C_{21}H_{23}N_{4}O_{3}Features hydroxyl group for increased solubility

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